4-(Isopentyloxy)-2,6-dimethylbenzaldehyde
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Overview
Description
4-(Isopentyloxy)-2,6-dimethylbenzaldehyde is an organic compound characterized by its aromatic aldehyde structure It features a benzene ring substituted with an isopentyloxy group at the fourth position and two methyl groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde typically involves the alkylation of 2,6-dimethylphenol with isopentyl bromide, followed by formylation. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The formylation step can be achieved using a Vilsmeier-Haack reaction, which involves the use of dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-(Isopentyloxy)-2,6-dimethylbenzoic acid.
Reduction: 4-(Isopentyloxy)-2,6-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Isopentyloxy)-2,6-dimethylbenzaldehyde has been explored for its applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde largely depends on its functional groups and their interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The isopentyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
- 4-(Isopentyloxy)-2,6-dimethylphenol
- 4-(Isopentyloxy)-2,6-dimethylbenzoic acid
- 4-(Isopentyloxy)-2,6-dimethylbenzyl alcohol
Comparison: 4-(Isopentyloxy)-2,6-dimethylbenzaldehyde is unique due to the presence of both an aldehyde group and an isopentyloxy group, which confer distinct reactivity and properties. Compared to its phenol, acid, and alcohol analogs, the aldehyde derivative is more reactive in nucleophilic addition and oxidation reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-dimethyl-4-(3-methylbutoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)5-6-16-13-7-11(3)14(9-15)12(4)8-13/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHZUGCQWBLNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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